molecular formula C19H28N4O2 B10765828 ADB-PINACA isomer 2

ADB-PINACA isomer 2

Cat. No.: B10765828
M. Wt: 344.5 g/mol
InChI Key: QFGOKLQWEVQXAP-UHFFFAOYSA-N
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Description

ADB-PINACA isomer 2 is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is a designer drug that has been found in synthetic cannabis products. This compound is known for its potent agonist activity at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system .

Preparation Methods

The synthesis of ADB-PINACA isomer 2 involves the combination of a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically includes the following steps:

    Formation of the indazole core: This involves the cyclization of appropriate precursors to form the indazole ring.

    Attachment of the carboxamide group: The carboxamide group is introduced through a reaction with an appropriate amine.

    Introduction of the pentyl chain: The pentyl chain is added to the indazole core through alkylation reactions.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions.

Chemical Reactions Analysis

ADB-PINACA isomer 2 undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include hydroxylated and ketone derivatives .

Comparison with Similar Compounds

ADB-PINACA isomer 2 is similar to other synthetic cannabinoids such as ADB-PINACA, 5F-ADB-PINACA, and MDMB-FUBINACA . it differs in its chemical structure and potency. For example:

    ADB-PINACA: This compound has a similar structure but lacks the specific isomeric configuration of ADB-PINACA isomer 2.

    5F-ADB-PINACA: This compound has a fluorine atom in the pentyl chain, which alters its pharmacological properties.

    MDMB-FUBINACA: This compound incorporates the unnatural amino acid tert-leucine, which affects its binding affinity to cannabinoid receptors.

The uniqueness of ADB-PINACA isomer 2 lies in its specific isomeric configuration, which influences its interaction with cannabinoid receptors and its overall pharmacological profile .

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-4-6-9-12-23-15-11-8-7-10-14(15)17(22-23)19(25)21-16(18(20)24)13(3)5-2/h7-8,10-11,13,16H,4-6,9,12H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

QFGOKLQWEVQXAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)CC)C(=O)N

Origin of Product

United States

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